molecular formula C7H6BrN3 B8589559 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine

5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine

Cat. No. B8589559
M. Wt: 212.05 g/mol
InChI Key: IFBKWCSOFPWELC-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (10.0 g, 39.5 mmol) in THF (200 mL) was added copper (I) iodide (0.377 g, 1.98 mmol), bis(triphenylphosphine)palladium (II) dichloride (1.39 g, 1.98 mmol) and TEA (16.5 mL, 119 mmol). The reaction mixture was cooled to about 0° C. and degassed with Ar. The reaction mixture was stirred for about 5 min and then the reaction mixture was sparged with propyne and a propyne atmosphere was maintained via balloon. The reaction mixture was stirred for about 30 min at about 0° C. and then was allowed to warm to ambient temperature. The reaction mixture was stirred for about 2 h and then EtOAc (100 mL) and water (100 mL) were added to the reaction mixture. The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concd in vacuo. The crude mixture was purified by chromatography on silica gel (120 g) eluting with 10-60% EtOAc in DCM (dry loaded) to provide 5-bromo-3-(prop-1-ynyl)pyrazin-2-amine (7.05 g, 84%) as a yellow solid: LC/MS (Table 1, Method a) Rt=1.79 min; MS m/z: 212, 214 (1:1) (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.377 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine)palladium
Quantity
1.39 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[CH2:10]1[CH2:14]OC[CH2:11]1>[Cu]I.C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:8][C:6]1[N:7]=[C:2]([C:11]#[C:10][CH3:14])[C:3]([NH2:9])=[N:4][CH:5]=1 |^1:22,36|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
TEA
Quantity
16.5 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.377 g
Type
catalyst
Smiles
[Cu]I
Name
bis(triphenylphosphine)palladium
Quantity
1.39 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with Ar
CUSTOM
Type
CUSTOM
Details
the reaction mixture was sparged with propyne
TEMPERATURE
Type
TEMPERATURE
Details
a propyne atmosphere was maintained via balloon
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 30 min at about 0° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
EtOAc (100 mL) and water (100 mL) were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by chromatography on silica gel (120 g)
WASH
Type
WASH
Details
eluting with 10-60% EtOAc in DCM (dry loaded)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.